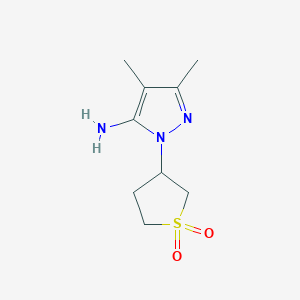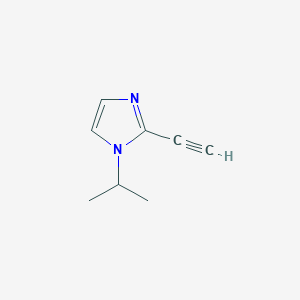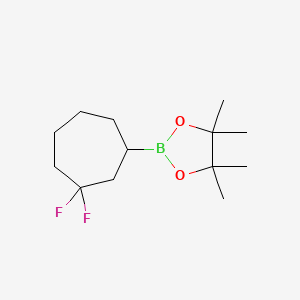
2-Chloro-5-(2,4-dioxohexahydropyrimidin-1-yl)-4-fluoro-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid is a synthetic organic compound that belongs to the class of benzoic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination and fluorination of a benzoic acid derivative, followed by the introduction of the diazinane ring through cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers may investigate the compound’s effects on biological systems, including its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s unique structure may offer potential for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid exerts its effects depends on its interaction with molecular targets and pathways. For example, the compound may inhibit specific enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. Detailed studies on the compound’s binding affinity, kinetics, and structural interactions are essential to elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid include other halogenated benzoic acids and diazinane derivatives. Examples include:
- 2-chloro-4-fluorobenzoic acid
- 5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid
- 2-chloro-5-(1,3-diazinan-1-yl)-4-fluorobenzoic acid
Uniqueness
The uniqueness of 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of novel materials and therapeutic agents.
Propriétés
Formule moléculaire |
C11H8ClFN2O4 |
|---|---|
Poids moléculaire |
286.64 g/mol |
Nom IUPAC |
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H8ClFN2O4/c12-6-4-7(13)8(3-5(6)10(17)18)15-2-1-9(16)14-11(15)19/h3-4H,1-2H2,(H,17,18)(H,14,16,19) |
Clé InChI |
XBXAWMCUIQDBOS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)C(=O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane](/img/structure/B13486509.png)
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
![2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13486520.png)
![potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13486531.png)

![Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate](/img/structure/B13486539.png)
![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)


![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)




